ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
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Overview
Description
ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves multiple steps. One of the key steps includes the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 3-methoxybenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with ethyl 4-hydroxybenzoate in the presence of a suitable coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The isoquinoline core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to its potential anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its antihypoxic activity.
6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Another isoquinoline derivative with significant biological activities.
Uniqueness
ethyl 4-{[6,7-dimethoxy-2-(3-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to its specific structural features, such as the presence of both methoxy and benzoyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO7/c1-5-36-29(32)19-9-11-22(12-10-19)37-18-25-24-17-27(35-4)26(34-3)16-20(24)13-14-30(25)28(31)21-7-6-8-23(15-21)33-2/h6-12,15-17,25H,5,13-14,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZALSYVZGISCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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